molecular formula C18H16O4 B14418825 (1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol CAS No. 82050-47-3

(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol

Cat. No.: B14418825
CAS No.: 82050-47-3
M. Wt: 296.3 g/mol
InChI Key: OBPNVPPKXVIGQS-MLHJIOFPSA-N
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Description

(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its unique tetrahydrobenzo[a]anthracene structure with four hydroxyl groups attached to the tetrahydro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by catalytic hydrogenation and hydroxylation. The Diels-Alder reaction forms the core structure, while catalytic hydrogenation reduces the double bonds, and hydroxylation introduces the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of fully saturated hydrocarbons.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its hydroxyl groups allow it to form hydrogen bonds with proteins and nucleic acids, making it a candidate for drug design and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antioxidant activities due to its polycyclic aromatic structure and hydroxyl groups.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s polycyclic structure allows it to intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings.

    Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

Uniqueness

(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups. This distinguishes it from other polycyclic aromatic hydrocarbons, providing it with unique chemical and biological properties.

Properties

CAS No.

82050-47-3

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol

InChI

InChI=1S/C18H16O4/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17+,18-/m0/s1

InChI Key

OBPNVPPKXVIGQS-MLHJIOFPSA-N

Isomeric SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@H]([C@@H]([C@@H]([C@H]4O)O)O)O

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C(C4O)O)O)O

Origin of Product

United States

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